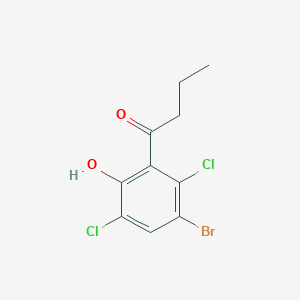
1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one is an organic compound with the molecular formula C10H9BrCl2O2 This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring, along with a butanone side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one typically involves multi-step organic reactions One common method starts with the bromination and chlorination of phenol derivatives to introduce the bromine and chlorine atoms at specific positions on the aromatic ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the butanone side chain can be reduced to an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products:
Oxidation: Formation of 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butanoic acid.
Reduction: Formation of 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butanol.
Substitution: Formation of derivatives with different substituents replacing the bromine or chlorine atoms.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one exerts its effects depends on its interaction with molecular targets. The presence of halogen atoms and the hydroxyl group can influence its binding to enzymes or receptors, potentially affecting biological pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Bromo-2,5-dichlorophenyl)ethan-1-one
- 1-(3-Bromo-2,5-dichloro-4-hydroxyphenyl)propan-1-one
Comparison: 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one is unique due to the specific positioning of the bromine, chlorine, and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The butanone side chain also adds to its distinct properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H9BrCl2O2 |
|---|---|
Molekulargewicht |
311.98 g/mol |
IUPAC-Name |
1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C10H9BrCl2O2/c1-2-3-7(14)8-9(13)5(11)4-6(12)10(8)15/h4,15H,2-3H2,1H3 |
InChI-Schlüssel |
HNQPXHKGOKWYEW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1=C(C(=CC(=C1Cl)Br)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


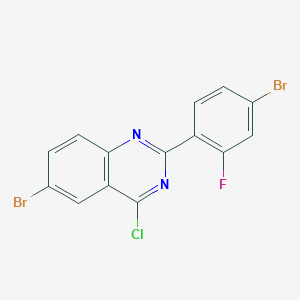


![4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one](/img/structure/B13078176.png)
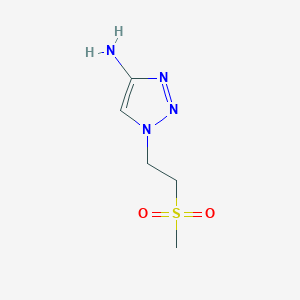
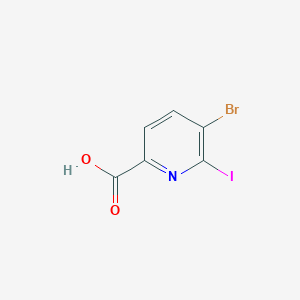
![1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine](/img/structure/B13078202.png)
![Tribenzo[a,c,h]phenazine](/img/structure/B13078205.png)

![Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide](/img/structure/B13078214.png)
![Tribenzo[a,c,h]phenazine](/img/structure/B13078219.png)
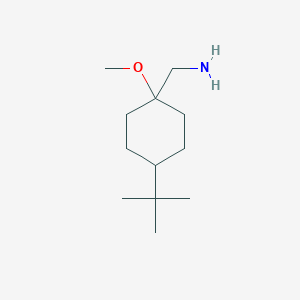
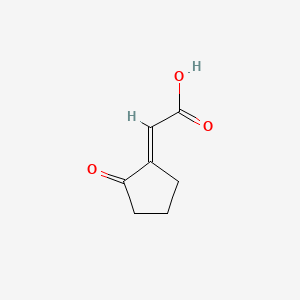
![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B13078231.png)
